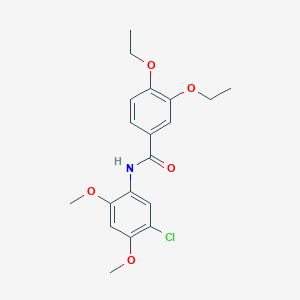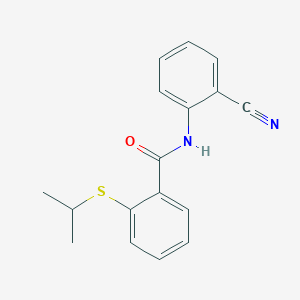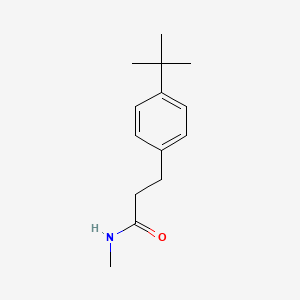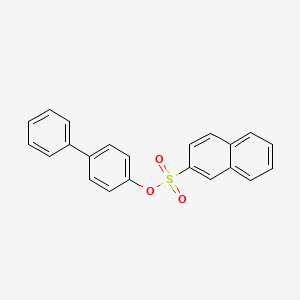![molecular formula C20H18ClNO4 B4838854 2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzaldehyde](/img/structure/B4838854.png)
2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzaldehyde
概要
説明
2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzaldehyde is a complex organic compound that features a quinoline moiety linked to a benzaldehyde structure through a propoxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method starts with the preparation of 5-chloroquinoline-8-ol, which is then reacted with 3-chloropropanol to form 3-(5-chloroquinolin-8-yl)oxypropyl chloride. This intermediate is subsequently reacted with 3-methoxybenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzoic acid.
Reduction: 2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent due to the presence of the quinoline moiety.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzaldehyde is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death in cancer cells.
類似化合物との比較
Similar Compounds
5-Chloroquinolin-8-yl)-2-fluorobenzoate: Similar structure but with a fluorobenzoate group instead of a methoxybenzaldehyde group.
2-(2-Chloroquinolin-3-yl)-3-(substituted phenyl/pyridinyl)quinazolin-4(3H)-one: Contains a quinoline moiety but with different substituents and a quinazolinone core.
Uniqueness
2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzaldehyde is unique due to the presence of both a quinoline and a benzaldehyde moiety, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-[3-(5-chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-24-18-7-2-5-14(13-23)20(18)26-12-4-11-25-17-9-8-16(21)15-6-3-10-22-19(15)17/h2-3,5-10,13H,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAUTYNHGZPXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-2-chlorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4838783.png)

![ethyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate](/img/structure/B4838800.png)

![3-{3-methoxy-2-[(4-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4838816.png)
![methyl 4-(2,4-dichlorophenyl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate](/img/structure/B4838831.png)

![2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol](/img/structure/B4838842.png)
![methyl 3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4838846.png)
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B4838850.png)
![5-FLUORO-2-METHOXY-N-METHYL-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4838867.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4838869.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4838874.png)

